Hoechst 33258 vs. DAPI: Sequence Discrimination and Binding Affinity Range
Hoechst 33258 demonstrates substantially greater discrimination between different AT-rich DNA sequences compared to DAPI. When assessed across five different (A/T)₄ sequence contexts (AATT, TAAT, ATAT, TATA, TTAA), the association constant (Kₐ) for Hoechst 33258 varies by a factor of 200 between the highest and lowest affinity sites, whereas DAPI exhibits only a 30-fold variation under identical conditions [1]. This indicates that Hoechst 33258 is markedly more sensitive to subtle variations in minor groove geometry and base sequence, providing enhanced sequence-resolved binding information.
| Evidence Dimension | Sequence discrimination factor (Kₐ_max / Kₐ_min across five (A/T)₄ sites) |
|---|---|
| Target Compound Data | Factor of 200 between AATT (highest) and TTAA/TATA (lowest) Kₐ values |
| Comparator Or Baseline | DAPI: Factor of 30 between AATT (highest) and TTAA/TATA (lowest) Kₐ values |
| Quantified Difference | Hoechst 33258 exhibits 6.7-fold greater sequence discrimination than DAPI (200 vs. 30) |
| Conditions | Stable DNA hairpin containing (A/T)₄ sequences; fluorescence enhancement assay; 25°C; Kₐ for AATT = 5.5×10⁸ M⁻¹ for DAPI |
Why This Matters
Users requiring high-resolution discrimination of AT-rich DNA sequences or detection of sequence-dependent minor groove variations should select Hoechst 33258 over DAPI for superior sensitivity to sequence context.
- [1] Breusegem SY, et al. Base-sequence specificity of Hoechst 33258 and DAPI binding to five (A/T)₄ DNA sites with kinetic evidence for more than one high-affinity Hoechst 33258-AATT complex. J Mol Biol. 2002;315(5):1049-1061. View Source
